

# Synergistic Antileukemic Effects of SHMT Inhibition with Methotrexate: A Comparative Guide

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## Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10818792

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects observed between the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2, and the conventional chemotherapy agent, methotrexate (MTX). While initial research identified **(+)-SHIN1** as a potent SHMT inhibitor, its rapid clearance limited its in vivo applications.<sup>[1]</sup> Subsequent development led to (+)-SHIN2, an in vivo active compound that has been the focus of studies demonstrating significant synergistic potential with methotrexate in the context of T-cell acute lymphoblastic leukemia (T-ALL).<sup>[1][2]</sup> This guide will focus on the experimental data supporting this synergy, detailing the methodologies and visualizing the underlying biological pathways and experimental designs.

## I. Quantitative Analysis of Synergistic Efficacy

The combination of (+)-SHIN2 and methotrexate has been shown to be more effective at inhibiting cancer cell growth and improving survival in preclinical models than either agent alone. This synergy has been demonstrated both in vitro in human T-ALL cell lines and in vivo in mouse models.

### In Vitro Synergy in Molt4 Human T-ALL Cells

The synergistic effect of (+)-SHIN2 and methotrexate was evaluated in the Molt4 human T-ALL cell line. The data demonstrates that the presence of low-dose methotrexate sensitizes the cancer cells to the proliferative inhibition by (+)-SHIN2.<sup>[1][3]</sup>

Methotrexate Concentration	(+)-SHIN2 IC50 (μM)	Description of Effect
0 nM	~2.5	Baseline potency of (+)-SHIN2.
20 nM	~1.5	Increased sensitivity to (+)-SHIN2.
30 nM	~1.0	Further sensitization to (+)-SHIN2.
40 nM	~0.8	Significant potentiation of (+)-SHIN2's effect.

Data extrapolated from graphical representations in García-Cañaveras et al., Leukemia, 2021.

An isobologram analysis further confirmed this synergy, with combinations of the two drugs achieving a greater than 50% decrease in proliferation at concentrations lower than what would be expected for a merely additive effect.

## In Vivo Antileukemic Efficacy in a Patient-Derived T-ALL Xenograft (PDX) Model

The synergistic activity was also confirmed in an in vivo setting using a patient-derived T-ALL xenograft model. The combination therapy led to a more significant reduction in tumor burden and a synergistic extension of survival compared to monotherapy.

Treatment Group	Median Survival (Days)	Outcome
Vehicle	~20	Rapid disease progression.
Methotrexate	~25	Modest increase in survival.
(+)-SHIN2	~30	Significant increase in survival.
(+)-SHIN2 + Methotrexate	>40	Synergistic and most significant extension of survival.

Data extrapolated from graphical representations in García-Cañaveras et al., Leukemia, 2021.

## II. Experimental Protocols

The following are summaries of the key experimental methodologies used to establish the synergistic effects of (+)-SHIN2 and methotrexate.

### In Vitro Cell Proliferation Assay

- Cell Line: Molt4 (human T-ALL cell line).
- Method: Cells were incubated with increasing concentrations of (+)-SHIN2 in the presence of fixed concentrations of methotrexate (0, 20, 30, and 40 nM).
- Analysis: Cell proliferation was measured after a set incubation period, and the results were normalized to a DMSO control. An isobologram was generated to determine if the drug combination was synergistic, additive, or antagonistic.

### In Vivo Patient-Derived Xenograft (PDX) Model

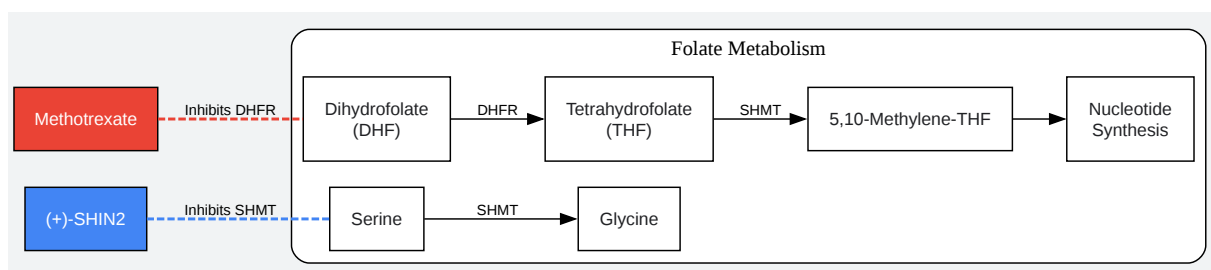
- Animal Model: Immunocompromised mice transplanted with a luciferase-expressing T-ALL patient-derived xenograft (PDTALL#10).
- Treatment Regimen:
  - Methotrexate: Administered at 10 mg/kg via intraperitoneal (IP) injection.

- (+)-SHIN2: Administered at 200 mg/kg via IP injection.
- Combination Therapy: A cyclical schedule involving doses of both methotrexate and (+)-SHIN2.
- Analysis: Tumor burden was monitored using in vivo bioimaging. Survival of the mice in each treatment group was recorded and analyzed using Kaplan-Meier survival curves.

### III. Visualizing the Mechanism and Workflow

#### Signaling Pathway of Synergy

The synergistic interaction between methotrexate and (+)-SHIN2 is rooted in their complementary inhibition of the folate metabolic pathway, which is crucial for nucleotide biosynthesis and cell proliferation. Methotrexate targets dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF). THF is a necessary cofactor for SHMT, the enzyme targeted by (+)-SHIN2. By reducing THF levels, methotrexate enhances the inhibitory effect of (+)-SHIN2 on SHMT, as there is less substrate for SHIN2 to compete with. This dual targeting effectively cripples the one-carbon metabolism essential for cancer cell growth.

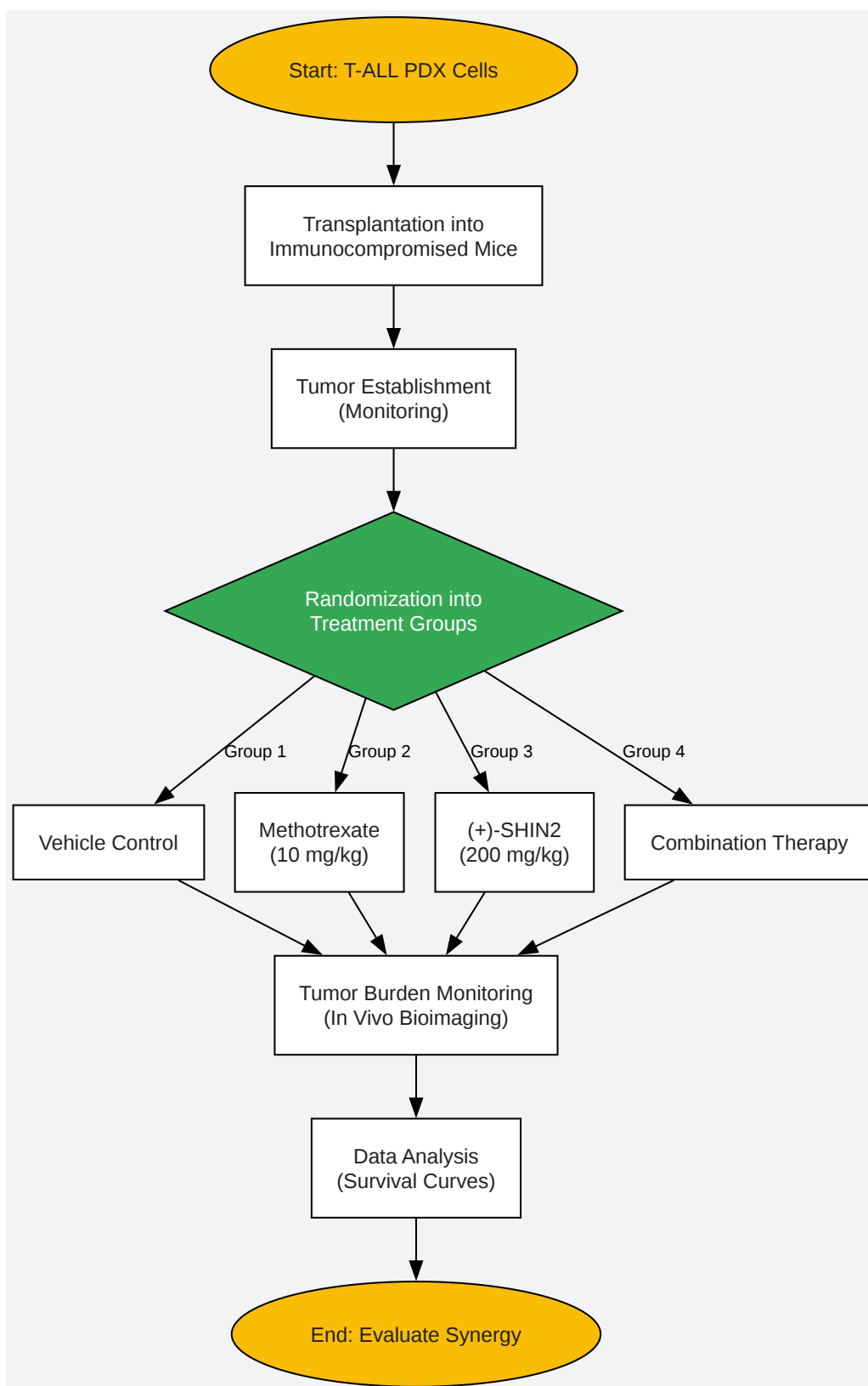


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Mechanism of synergistic action.

### Experimental Workflow for In Vivo Synergy Study

The workflow for the in vivo studies involved transplanting patient-derived leukemia cells into mice, followed by a structured treatment and monitoring schedule to assess the efficacy of the drug combination.



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In vivo experimental workflow.

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## References

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